molecular formula C15H14N2O3 B2887897 N-(2,4-dimethylphenyl)-3-nitrobenzamide CAS No. 102631-04-9

N-(2,4-dimethylphenyl)-3-nitrobenzamide

Cat. No. B2887897
CAS RN: 102631-04-9
M. Wt: 270.288
InChI Key: ZUQZFNHYVCTIEM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-nitrobenzamide is a chemical compound. It is related to N-(2,4-Dimethylphenyl)formamide . The molecular formula of N-(2,4-Dimethylphenyl)formamide is C9H11NO and it has a molecular weight of 149.19 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-(2,4-dimethylphenyl)-2H-benzotriazole was synthesized in a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide via a 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate . Another study reported the synthesis of 4-aryl-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide .

Scientific Research Applications

Synthesis Applications

  • One-Pot Synthesis of Heterocyclic Compounds : A study demonstrated a one-pot procedure to prepare 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides, showcasing the use of N-(2,4-dimethylphenyl)-3-nitrobenzamide in synthesizing heterocyclic compounds (Romero, Salazar, & López, 2013).

Molecular Interaction Studies

  • Molecular Complexes with Antibacterial Agents : Research on the formation of molecular complexes with antibacterial agents like nitrofurantoin, involving interactions with various pyridyl bases and 4-aminobenzamide, highlights the compound's potential in studying molecular interactions (Vangala, Chow, & Tan, 2013).

Electro-Organic Synthesis

  • Electrolyte-Free Electro-Organic Synthesis : The compound's use in the electrochemical reduction of 4-nitrobenzylbromide in N,N-dimethylformamide solution indicates its role in electro-organic synthesis processes (He, Watts, Marken, & Haswell, 2005).

Structural and Spectroscopic Characterisation

  • Characterization of Chemical Compounds : Studies involving the synthesis, spectroscopic, and structural characterization of related p-nitrobenzamide compounds provide insights into the compound's use in detailed chemical analysis and research (Arslan, Kazak, & Aydın, 2015).

Crystal Engineering

  • Crystal Engineering and Design : The use of 4-nitrobenzamide compounds in crystal engineering, examining interactions like hydrogen bonds and halogen bonds, underscores its significance in materials science and crystallography (Saha, Nangia, & Jaskólski, 2005).

Anticonvulsant Activity Research

Antiarrhythmic Agent Research

Antibacterial Activity of Metal Complexes

  • Metal Complexes with Antibacterial Activity : Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized and showed enhanced antibacterial efficacy, suggesting applications in medicinal chemistry (Saeed, Rashid, Ali, & Hussain, 2010).

Bioreductive Drug Research

  • Exploring Bioreductive Drugs : Studies on bioreductive drugs like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, investigating their reduction chemistry and cytotoxicity, highlight the compound's relevance in oncology research (Palmer, van Zijl, Denny, & Wilson, 1995).

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethylphenyl)-3-nitrobenzamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . It also interacts with octopamine receptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes.

Mode of Action

Amitraz acts as an alpha-adrenergic agonist , meaning it binds to and activates alpha-adrenergic receptors . This interaction leads to a series of biochemical reactions that result in the inhibition of monoamine oxidases and prostaglandin synthesis . The compound’s action on these targets leads to overexcitation in insects .

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors triggers a cascade of events in the biochemical pathway. This includes the inhibition of monoamine oxidases, enzymes responsible for breaking down neurotransmitters, and prostaglandin synthesis, a process involved in inflammation and pain responses . The disruption of these pathways leads to overexcitation and, ultimately, paralysis and death in insects .

Pharmacokinetics

The pharmacokinetics of Amitraz involve its metabolic degradation into several products, including N,N’-bisdimethylphenylformamidine , N’-(2,4-dimethylphenyl)-N-methylformamidine (DMPF) , 2,4-dimethylformamidine (DMF) , and 2,4-dimethylaniline (DMA) . These metabolites persist for a long time, even though Amitraz itself decomposes rather rapidly .

Result of Action

The molecular and cellular effects of Amitraz’s action include overexcitation, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite or tick infestations .

Action Environment

Amitraz is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . Therefore, environmental factors such as soil composition, temperature, and moisture levels can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-7-14(11(2)8-10)16-15(18)12-4-3-5-13(9-12)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQZFNHYVCTIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102631-04-9
Record name 3-NITROBENZO-2',4'-XYLIDIDE
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